molecular formula C12H18Cl2N2 B1392392 1-(3-Pyrrolidinyl)indoline dihydrochloride CAS No. 1219957-59-1

1-(3-Pyrrolidinyl)indoline dihydrochloride

Cat. No. B1392392
CAS RN: 1219957-59-1
M. Wt: 261.19 g/mol
InChI Key: IISPGFJCBJMNHN-UHFFFAOYSA-N
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Description

1-(3-Pyrrolidinyl)indoline dihydrochloride, commonly known as PI, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications in various fields of research and industry. It has the molecular formula C₁₂H₁₈Cl₂N₂ .


Synthesis Analysis

The synthesis of 1-(3-Pyrrolidinyl)indoline dihydrochloride and similar compounds often involves 1,3-dipolar cycloaddition reactions. For instance, a suitable one-pot sequential three-component synthesis of a series of new spiro [indoline-pyrrolidine] derivatives is described . Reactions proceeded through a 1,3-dipolar cycloaddition between azomethine ylides, generated in situ from the condensation of isatins with sarcosine, and trans -1,2-dibenzoylethylene as dipolarophile under conventional heating .


Molecular Structure Analysis

The molecular structure of 1-(3-Pyrrolidinyl)indoline dihydrochloride is characterized by a pyrrolidinyl group attached to an indoline ring. The molecular weight of this compound is 261.19 g/mol.

Scientific Research Applications

Pharmacological Research

Indole derivatives, including compounds like “1-(3-Pyrrolidinyl)indoline dihydrochloride”, are widely studied for their pharmacological properties. They have been found to exhibit a range of biological activities, such as anti-inflammatory, antimicrobial, and anticancer effects. Research in this field focuses on synthesizing new indole compounds and testing their efficacy in various disease models .

Plant Biology

Indole compounds are also significant in plant biology, particularly as plant hormones. Indole-3-acetic acid, for example, is a well-known plant hormone involved in the regulation of plant growth and development. The study of “1-(3-Pyrrolidinyl)indoline dihydrochloride” could extend to its potential influence on plant physiology .

Material Science

In material science, indoline derivatives are explored for their potential use in creating new materials with unique properties. This includes the development of organic semiconductors, which are crucial for various electronic devices .

Chemical Synthesis

The compound’s role in chemical synthesis involves its use as an intermediate or a catalyst in the formation of more complex molecules. This is particularly relevant in the pharmaceutical industry, where indoline derivatives are key intermediates in drug synthesis .

Neurological Studies

Given the pyrrolidinyl group’s relevance to neurological activity, “1-(3-Pyrrolidinyl)indoline dihydrochloride” may be used in research related to neurodegenerative diseases or as a potential modulator of neural pathways .

Analytical Chemistry

Indoline derivatives can serve as reagents or standards in analytical chemistry procedures, aiding in the detection and quantification of various substances .

Environmental Science

Research may also extend to the environmental impact of indoline compounds, including their biodegradability and potential toxicity to ecosystems .

Computational Chemistry

Finally, computational studies often use indoline derivatives like “1-(3-Pyrrolidinyl)indoline dihydrochloride” to model interactions at the molecular level, which can predict the behavior of these compounds in real-world applications .

Safety and Hazards

1-(3-Pyrrolidinyl)indoline dihydrochloride is classified as an irritant . It’s important to handle this compound with care, using appropriate personal protective equipment, and to avoid inhalation, ingestion, or contact with skin and eyes .

properties

IUPAC Name

1-pyrrolidin-3-yl-2,3-dihydroindole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2.2ClH/c1-2-4-12-10(3-1)6-8-14(12)11-5-7-13-9-11;;/h1-4,11,13H,5-9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IISPGFJCBJMNHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1N2CCC3=CC=CC=C32.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Pyrrolidinyl)indoline dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(3-Pyrrolidinyl)indoline dihydrochloride
Reactant of Route 2
1-(3-Pyrrolidinyl)indoline dihydrochloride
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1-(3-Pyrrolidinyl)indoline dihydrochloride
Reactant of Route 4
1-(3-Pyrrolidinyl)indoline dihydrochloride
Reactant of Route 5
1-(3-Pyrrolidinyl)indoline dihydrochloride
Reactant of Route 6
1-(3-Pyrrolidinyl)indoline dihydrochloride

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